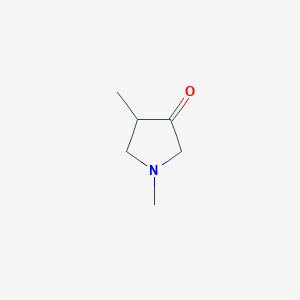

1,4-Dimethylpyrrolidin-3-one

Description

Significance of Pyrrolidinone Scaffolds in Organic and Material Sciences

The pyrrolidinone ring system, a five-membered lactam (a cyclic amide), is a privileged scaffold in chemistry. Its importance stems from its presence in a wide array of biologically active natural products and synthetic pharmaceuticals. shachemlin.comvulcanchem.com In medicinal chemistry, the pyrrolidinone core is a versatile building block for designing drugs with diverse therapeutic effects. vulcanchem.com The structural rigidity and potential for stereochemical complexity allow for precise three-dimensional arrangements of functional groups, which is crucial for selective interaction with biological targets like enzymes and receptors.

Beyond pharmaceuticals, pyrrolidinone derivatives are valuable in material science. For instance, N-methyl-2-pyrrolidone (a related compound) is widely used as a high-boiling, polar aprotic solvent in the polymer industry for processing and synthesis. The inherent properties of the pyrrolidinone structure, such as polarity and stability, make its derivatives suitable for applications in creating novel polymers and functional materials. sigmaaldrich.com

Overview of Cyclic Ketones and Nitrogen Heterocycles

1,4-Dimethylpyrrolidin-3-one belongs to two important classes of organic compounds: cyclic ketones and nitrogen heterocycles.

Nitrogen Heterocycles: These are cyclic compounds where one or more carbon atoms in the ring are replaced by a nitrogen atom. smolecule.comresearchgate.net Nitrogen-containing heterocycles are fundamental to life, forming the core structures of nucleic acids (DNA and RNA), vitamins, and alkaloids. evitachem.combldpharm.com The presence of the nitrogen atom imparts specific properties, such as basicity and the ability to form hydrogen bonds, which are critical for the biological activity of many molecules. evitachem.com Pyrrolidine (B122466) is a saturated five-membered nitrogen heterocycle.

Cyclic Ketones: These are compounds containing a ketone functional group (a carbonyl group, C=O, bonded to two other carbon atoms) as part of a carbocyclic or heterocyclic ring. The reactivity of cyclic ketones is influenced by ring size and the presence of other functional groups. The carbonyl group is polar and can act as a hydrogen bond acceptor, influencing the compound's physical properties and reactivity, such as its participation in nucleophilic addition reactions. bldpharm.com

Historical Context of Substituted Pyrrolidinone Synthesis and Study

The synthesis of substituted pyrrolidines and pyrrolidinones has been a subject of extensive research for decades, driven by the quest for new pharmaceuticals and other functional molecules. nih.gov Early methods often involved the cyclization of linear precursors. Over the years, more sophisticated and stereoselective methods have been developed, allowing for precise control over the molecule's architecture. nih.gov

Key developments include the use of proline and its derivatives, which provide a readily available chiral pool for the synthesis of enantiomerically pure pyrrolidines. nih.gov The discovery of novel catalytic systems and multi-component reactions has also revolutionized the synthesis of polysubstituted pyrrolidinones, making complex structures more accessible. chemicalbook.com For instance, modern synthetic strategies like the Smiles-Truce rearrangement have been adapted to create functionalized pyrrolidinone scaffolds in a more efficient, one-pot process. These advancements continue to expand the chemical space accessible to chemists, enabling the creation of novel compounds for a wide range of applications.

Despite the broad interest in substituted pyrrolidinones, the specific compound this compound (CAS Number: 102236-33-9) remains a molecule with limited documentation in publicly accessible scientific literature. While its constituent parts—the pyrrolidinone core and methyl substituents—are common motifs, detailed research findings and extensive physicochemical data for this exact isomer are not widely available. Its structural isomer, 1,4-dimethylpyrrolidin-2-one, is more extensively documented.

Chemical Data

Due to the limited availability of published research, a comprehensive data table for this compound cannot be provided. However, basic identification information is available.

Table 1: Identifier for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-7(2)4-6(5)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVSNVPJRHQGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Dimethylpyrrolidin 3 One and Its Precursors

Established Synthetic Pathways

Established synthetic methodologies for 1,4-dimethylpyrrolidin-3-one and its analogs rely on classical organic reactions that have been well-documented in the chemical literature. These pathways include ring-closing reactions, alkylation strategies, various cyclization methods, and reductive amination approaches.

Ring-Closing Reactions to Form the Pyrrolidinone Nucleus

A prominent ring-closing reaction for the formation of the pyrrolidinone nucleus is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful tool for the formation of five-membered rings. In the context of this compound synthesis, a suitable starting material would be a diester with a nitrogen atom in the backbone.

The general mechanism of the Dieckmann condensation involves the deprotonation of an α-carbon to one of the ester groups by a strong base, followed by an intramolecular nucleophilic attack on the other carbonyl carbon, leading to a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate would yield the desired pyrrolidinone.

For the synthesis of a 4-methyl-substituted pyrrolidinone precursor, a potential starting diester would be diethyl 2-(methyl(2-methoxy-2-oxoethyl)amino)propanoate. The reaction proceeds as outlined in the table below.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Diethyl 2-(methyl(2-methoxy-2-oxoethyl)amino)propanoate | Sodium ethoxide | Ethyl 1,4-dimethyl-3-oxopyrrolidine-2-carboxylate | Dieckmann Condensation |

| Ethyl 1,4-dimethyl-3-oxopyrrolidine-2-carboxylate | Aqueous acid (e.g., HCl), heat | This compound | Hydrolysis and Decarboxylation |

Alkylation Reactions, including N-Methylation Strategies

Alkylation reactions are crucial for introducing the methyl groups at the nitrogen and the C4 position of the pyrrolidinone ring. These reactions can be performed on a pre-formed pyrrolidinone nucleus or at an earlier stage on a suitable precursor.

N-Methylation: The introduction of a methyl group at the nitrogen atom can be achieved through various methods. A common approach is the reaction of a secondary amine precursor, such as 4-methylpyrrolidin-3-one, with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Another effective method is the Eschweiler-Clarke reaction, which involves treating the secondary amine with formaldehyde (B43269) and formic acid.

C4-Alkylation: The methyl group at the C4 position can be introduced by alkylating an enolate intermediate of a suitable pyrrolidin-3-one precursor. For instance, 1-methylpyrrolidin-3-one (B1295487) can be treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate, which can then be reacted with methyl iodide to yield this compound.

| Substrate | Reagent(s) | Product | Alkylation Type |

|---|---|---|---|

| 4-Methylpyrrolidin-3-one | Methyl iodide, Base (e.g., K2CO3) | This compound | N-Methylation |

| 4-Methylpyrrolidin-3-one | Formaldehyde, Formic acid | This compound | N-Methylation (Eschweiler-Clarke) |

| 1-Methylpyrrolidin-3-one | 1. LDA; 2. Methyl iodide | This compound | C4-Alkylation |

Cyclization Reactions and their Variations

Beyond the Dieckmann condensation, other cyclization reactions can be employed to construct the this compound scaffold. One such approach involves the intramolecular cyclization of an appropriately substituted amino acid derivative. For example, the cyclization of N-methyl-N-(2-oxopropyl)alanine or its corresponding ester can lead to the formation of the desired pyrrolidinone ring. This type of reaction is often promoted by dehydrating agents or by the formation of an activated carboxylic acid derivative.

Another variation could involve a Michael addition followed by an intramolecular cyclization. For instance, the reaction of methylamine (B109427) with an appropriate α,β-unsaturated carbonyl compound containing a leaving group could initiate a cascade reaction leading to the formation of the pyrrolidinone ring.

Reductive Amination Approaches to Pyrrolidinones

Reductive amination is a versatile method for the formation of amines and can be adapted for the synthesis of cyclic amines like pyrrolidinones. This approach typically involves the reaction of a dicarbonyl compound or a keto-acid with an amine, followed by in situ or subsequent reduction of the intermediate imine or enamine.

For the synthesis of this compound, a potential precursor would be a 1,4-dicarbonyl compound such as 2-methyl-4-oxopentanal. Reaction of this diketone with methylamine would lead to the formation of an enamine, which can then be reduced to the target pyrrolidinone.

| Precursor 1 | Precursor 2 | Reducing Agent | Product |

|---|---|---|---|

| 2-Methyl-4-oxopentanal | Methylamine | Sodium cyanoborohydride | This compound |

Novel and Emerging Synthetic Routes

While established methods provide reliable access to this compound, ongoing research in organic synthesis continues to offer novel and more efficient approaches. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the construction of heterocyclic frameworks.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a range of possibilities for the synthesis of pyrrolidinones, often with high efficiency and selectivity. Palladium- and rhodium-based catalysts have been particularly explored for cyclization and carbonylation reactions that can lead to the formation of the pyrrolidinone ring.

One potential, though less explored for this specific molecule, route could involve a palladium-catalyzed intramolecular amination of an unsaturated amine precursor. For instance, an appropriately substituted N-methyl-alkenylamine could undergo cyclization in the presence of a palladium catalyst to form the pyrrolidinone ring.

Another emerging area is the use of metal-catalyzed C-H activation/functionalization reactions. While specific examples for this compound are not yet prevalent, this strategy holds promise for the direct and atom-economical synthesis of substituted pyrrolidinones from simple precursors.

Further research in this area is expected to provide more direct and efficient synthetic routes to this compound and its derivatives, potentially with greater control over stereochemistry.

Table of Compounds

| Compound Name | Molecular Formula | Synonyms |

|---|---|---|

| This compound | C6H11NO | N,4-Dimethylpyrrolidin-3-one |

| Diethyl 2-(methyl(2-methoxy-2-oxoethyl)amino)propanoate | C11H21NO4 | - |

| Ethyl 1,4-dimethyl-3-oxopyrrolidine-2-carboxylate | C9H15NO3 | - |

| 4-Methylpyrrolidin-3-one | C5H9NO | - |

| Methyl iodide | CH3I | Iodomethane |

| Dimethyl sulfate | C2H6O4S | - |

| Formaldehyde | CH2O | Methanal |

| Formic acid | CH2O2 | Methanoic acid |

| 1-Methylpyrrolidin-3-one | C5H9NO | N-Methylpyrrolidin-3-one |

| Lithium diisopropylamide | C6H14LiN | LDA |

| N-methyl-N-(2-oxopropyl)alanine | C7H13NO3 | - |

| Methylamine | CH5N | Methanamine |

| 2-Methyl-4-oxopentanal | C6H10O2 | - |

| Sodium cyanoborohydride | CH3BNNa | - |

Environmentally Conscious Synthesis (Green Chemistry Approaches)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrolidine (B122466) derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of pyrrolidin-3-one scaffolds, green methodologies focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One notable green approach involves the use of β-cyclodextrin as a supramolecular catalyst in an aqueous-ethanolic medium. rsc.org This method facilitates the one-pot, three-component synthesis of highly substituted pyrrolidin-2-ones at room temperature, which can be precursors to 3-oxo derivatives. rsc.org The use of water as a solvent and the recyclability of the catalyst are key advantages of this system. rsc.org The reaction proceeds through a tandem sequence of Michael addition and intramolecular cyclization, driven by the hydrophobic cavity of the β-cyclodextrin which brings the reactants into close proximity.

Another green strategy is the utilization of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste. While specific examples for this compound are not prevalent, the application of MAOS to similar N-heterocyclic structures suggests its potential applicability.

The broader principles of green chemistry, such as atom economy and the use of renewable feedstocks, are also being explored. rsc.orgresearchgate.net For instance, developing synthetic routes that start from bio-based materials rather than petroleum-derived precursors is a key area of research. researchgate.net

Table 1: Comparison of Green Synthesis Parameters

| Parameter | Conventional Synthesis | Green Synthesis Approach (e.g., β-Cyclodextrin) |

|---|---|---|

| Solvent | Often chlorinated hydrocarbons (e.g., DCM, Chloroform) | Water, Ethanol (B145695), or mixtures rsc.org |

| Catalyst | Strong acids or bases, often stoichiometric | Recyclable catalysts (e.g., β-cyclodextrin) rsc.org |

| Temperature | Often requires heating or reflux | Room temperature rsc.org |

| Waste Generation | Higher, due to solvent use and catalyst disposal | Lower, due to recyclable catalyst and benign solvent rsc.org |

Asymmetric Synthesis for Chiral Analogues

The synthesis of enantiomerically pure chiral analogues of this compound is of significant interest due to the distinct biological activities often exhibited by different stereoisomers. nih.gov Asymmetric synthesis strategies are employed to control the stereochemistry at the C4 and potentially other chiral centers of the pyrrolidine ring.

A prominent method for the asymmetric synthesis of pyrrolidines is the 1,3-dipolar cycloaddition reaction between azomethine ylides and electron-deficient alkenes. metu.edu.tr The stereochemical outcome of this reaction can be controlled by using chiral catalysts, such as metal complexes with chiral ligands (e.g., copper, silver, or gold-based catalysts) or organocatalysts. metu.edu.tr Bifunctional organocatalysts, like squaramides or thioureas derived from cinchona alkaloids, can activate both the azomethine ylide and the dipolarophile through hydrogen bonding, effectively guiding the stereochemical course of the cycloaddition to yield highly enantioenriched pyrrolidines. mdpi.com

Another approach involves the catalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems. For instance, the Michael addition of a nitrogen-containing nucleophile to a chiral α,β-unsaturated ester, followed by cyclization, can produce chiral pyrrolidinones. researchgate.net The stereoselectivity is induced by a chiral catalyst that orchestrates the approach of the nucleophile. researchgate.net

Furthermore, strategies combining H/D exchange with 1,3-dipolar cycloadditions have been developed to construct α-deuterated pyrrolidine derivatives with high stereoselectivity and deuterium (B1214612) incorporation. nih.gov This approach allows for the precise installation of a deuterium-containing stereogenic center, which can be valuable for studying metabolic profiles of drug candidates. nih.gov

Precursor Chemistry and Intermediate Transformations

Synthesis and Functionalization of Pyrrolidine Precursors

The synthesis of this compound relies on the availability of appropriately functionalized pyrrolidine precursors. These precursors can be synthesized from either cyclic or acyclic starting materials.

From Cyclic Precursors: A common and effective strategy involves the use of naturally occurring chiral building blocks, such as L-proline or trans-4-hydroxy-L-proline. mdpi.comnih.gov These compounds provide a pre-existing pyrrolidine ring with defined stereochemistry. For example, trans-4-hydroxy-L-proline can be converted into a ketoproline derivative through oxidation (e.g., using TEMPO). mdpi.comnih.gov The carboxylic acid and the secondary amine functionalities of these precursors can be selectively protected and modified to introduce the required N-methyl group and other functionalities necessary to build the final this compound structure.

From Acyclic Precursors: Alternatively, the pyrrolidine ring can be constructed from acyclic precursors via cyclization reactions. mdpi.com This approach offers flexibility in introducing various substituents. A common method is the intramolecular cyclization of γ-amino ketones or related compounds. For instance, the reaction between an appropriate primary amine, a dicarbonyl compound, and an aldehyde in a multicomponent reaction can lead to highly substituted pyrrolidines. ua.es

Functionalization: Once the basic pyrrolidine skeleton is formed, further functionalization is often necessary. This can include N-alkylation to introduce the methyl group on the nitrogen atom and manipulation of functional groups at the C3 and C4 positions to install the ketone and the second methyl group, respectively.

Stereoselective Intermediate Formation

Achieving the desired stereochemistry in chiral analogues of this compound necessitates the stereoselective formation of key intermediates.

One powerful technique is the stereoselective reduction of a prochiral ketone or an enone intermediate. For example, the reduction of a pyrrolidinone precursor containing a double bond adjacent to the carbonyl group (an enone) can be achieved with high stereoselectivity using reducing agents like lithium triethylborohydride. mdpi.com This can establish a hydroxyl group with a specific stereochemistry, which can then be further manipulated.

Stereoselectivity can also be achieved during the ring-forming step. As mentioned, the 1,3-dipolar cycloaddition reaction is a powerful tool for controlling the relative and absolute stereochemistry of multiple stereocenters in the newly formed pyrrolidine ring. metu.edu.tr The choice of catalyst and reaction conditions determines the facial selectivity of the approach of the dipole and dipolarophile, leading to a specific stereoisomer of the cycloadduct.

Zinc enolates derived from α-(N-allyl)-aminoesters can undergo stereoselective intramolecular carbocyclization to form 3,4-disubstituted pyrrolidines with excellent stereochemical control. researchgate.net This method allows for the simultaneous formation of the ring and the establishment of two adjacent stereocenters.

Table 2: Examples of Stereoselective Transformations

| Reaction Type | Substrate Example | Reagent/Catalyst | Outcome |

|---|---|---|---|

| Stereoselective Reduction | Enone intermediate of a pyrrolidine precursor | Lithium triethylborohydride | High stereoselectivity in the formation of the corresponding alcohol mdpi.com |

| Asymmetric Cycloaddition | Azomethine ylide + Alkene | Chiral Copper-Bisoxazoline complex | Enantioenriched pyrrolidine cycloadduct metu.edu.tr |

| Intramolecular Carbocyclization | α-(N-allyl)-aminoester | Zinc | Diastereoselective formation of a disubstituted pyrrolidine researchgate.net |

Purification and Isolation Techniques

Chromatographic Separations for Isomer Resolution

When a synthesis results in a mixture of stereoisomers (enantiomers or diastereomers), chromatographic separation is a critical technique for isolating the desired pure isomer. For chiral analogues of this compound, chiral chromatography is the method of choice for resolving enantiomeric mixtures.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. nih.gov CSPs are often based on chiral molecules such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers immobilized on a solid support like silica (B1680970) gel.

For the separation of pyrrolidine isomers, both analytical and preparative scale high-performance liquid chromatography (HPLC) can be employed. researchgate.net Analytical HPLC is used to determine the enantiomeric excess (ee) of a sample, while preparative HPLC is used to isolate larger quantities of each pure enantiomer. The choice of the mobile phase is crucial for achieving good resolution and is optimized for each specific separation. For polar compounds like pyrrolidinones, normal-phase or polar organic mode chromatography can be effective.

In cases where diastereomers are formed, they can often be separated using standard chromatographic techniques such as flash column chromatography on silica gel, as their different physical properties lead to differential adsorption.

Crystallization Procedures and Solvent Selection

The purification of this compound, particularly for obtaining high-purity crystalline material suitable for analytical purposes, relies on carefully selected crystallization procedures and solvents. As an amine, the compound can also be converted to an acid addition salt, such as a hydrochloride salt, which often exhibits improved crystallinity compared to the free base.

The choice of solvent is a critical factor in the crystallization process. General principles suggest that the ideal solvent should dissolve the compound moderately well at high temperatures but poorly at low temperatures, allowing for precipitation upon cooling. For pyrrolidinone derivatives, which are often polar molecules, a range of organic solvents can be considered.

Key considerations for solvent selection include:

Polarity : The solvent's polarity should be matched to the compound to achieve the desired solubility profile. Polar solvents like ethanol or acetone (B3395972) may be suitable.

Hydrogen Bonding : The ability of the solvent to act as a hydrogen bond donor or acceptor can influence crystal packing and lattice energy. Protic solvents like alcohols can be particularly effective.

Volatility : For crystallization by slow evaporation, highly volatile solvents such as dichloromethane (B109758) or diethyl ether should be used with caution, as excessively rapid crystallization can lead to poor crystal quality or the formation of amorphous powder.

Solvent Mixtures : A common technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (an anti-solvent, in which it is insoluble) to induce crystallization. For a polar compound like a pyrrolidinone, a good solvent might be ethanol or methanol, while a non-polar anti-solvent like hexane (B92381) or toluene (B28343) could be used.

Based on methodologies for similar heterocyclic compounds, the following table summarizes potential solvent systems for the crystallization of this compound or its salts.

| Solvent/System | Type | Rationale for Selection | Potential Technique |

| Isopropanol (IPA) | Polar Protic | Good balance of polarity; often used for crystallizing amine hydrochlorides. | Cooling Crystallization |

| Ethanol / Water | Polar Protic Mixture | Modulates solubility; water can enhance hydrogen bonding networks in the crystal lattice. | Cooling Crystallization |

| Acetone | Polar Aprotic | Good solvent for many organic ketones and amines. | Cooling or Anti-Solvent |

| Ethyl Acetate | Medium Polarity | Often a good choice for organic compounds of moderate polarity. | Slow Evaporation or Cooling |

| Toluene | Non-polar Aromatic | Can be used as an anti-solvent or for crystallization of less polar derivatives. | Anti-Solvent Crystallization |

| Dichloromethane / Hexane | Mixed (Polar/Non-polar) | A versatile system where solubility is high in DCM and low in hexane. | Solvent Diffusion or Layering |

The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent or solvent mixture. The saturated solution is then allowed to cool slowly and undisturbed to promote the growth of well-ordered crystals. If the compound fails to crystallize, techniques such as scratching the inside of the flask to create nucleation sites or adding a seed crystal can be employed. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural and Spectroscopic Characterization of 1,4 Dimethylpyrrolidin 3 One

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for confirming the structural integrity and purity of synthesized chemical compounds. For 1,4-Dimethylpyrrolidin-3-one, techniques such as NMR and vibrational spectroscopy offer complementary information, enabling a full structural assignment.

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing ketone group and the nitrogen atom.

The protons on the pyrrolidine (B122466) ring would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The methyl group attached to the nitrogen (N-CH₃) would likely appear as a singlet, while the methyl group at the C4 position would be a doublet, coupling with the adjacent methine proton (H4). The protons on the C2 and C5 positions would be diastereotopic, further complicating the spectrum.

Based on the analysis of related pyrrolidinone structures, the expected chemical shifts for the protons of this compound are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| N-CH₃ | ~2.3 - 2.6 | Singlet (s) |

| H2 | ~2.5 - 3.0 | Multiplet (m) |

| H4 | ~2.4 - 2.8 | Multiplet (m) |

| C4-CH₃ | ~1.1 - 1.3 | Doublet (d) |

| H5 | ~2.6 - 3.2 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The most downfield signal is expected for the carbonyl carbon (C3) due to its deshielded nature. The chemical shifts of the other carbon atoms are influenced by their proximity to the nitrogen atom and the carbonyl group.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| N-CH₃ | ~40 - 45 |

| C2 | ~55 - 60 |

| C3 (C=O) | ~210 - 220 |

| C4 | ~45 - 50 |

| C4-CH₃ | ~15 - 20 |

| C5 | ~50 - 55 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra, especially for complex molecules like this compound where signal overlap can occur in 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. sdsu.edu Cross-peaks would be expected between H4 and the C4-CH₃ protons, as well as between the protons on the pyrrolidine ring (H2, H4, H5). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the signal for the C4-CH₃ protons would show a correlation to the C4-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular structure. For example, the protons of the N-CH₃ group would be expected to show a correlation to the C2 and C5 carbons. The C4-CH₃ protons would show correlations to C4, C3, and C5.

Since this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral resolving agents (CRAs) or chiral solvating agents (CSAs), is a powerful method for determining the enantiomeric purity of a sample. nih.govresearchgate.net

The principle behind this application is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral agent. acs.orgacs.org These diastereomeric complexes are no longer mirror images and will have different NMR spectra. This results in the splitting of signals for the enantiomers in the presence of the chiral agent, allowing for the quantification of each enantiomer by integrating the respective signals. chemicalforums.com For this compound, the signals of the methyl groups or the ring protons could be monitored for separation in the presence of a suitable chiral solvating agent.

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups and the molecular fingerprint of a compound. These techniques are based on the vibrations of molecular bonds.

For this compound, the most characteristic vibration would be the carbonyl (C=O) stretch of the ketone group. In a five-membered ring, this stretch typically appears at a higher frequency compared to acyclic ketones due to ring strain. Other expected vibrational modes include C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups, and C-N stretching vibrations.

The table below lists the expected characteristic vibrational frequencies for this compound based on data from analogous compounds and general spectroscopic principles.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretch (Ketone) | 1740 - 1760 | IR (strong), Raman (medium) |

| CH₂ Bend (Scissoring) | ~1465 | IR, Raman |

| CH₃ Bend (Asymmetric) | ~1450 | IR, Raman |

| C-N Stretch | 1100 - 1250 | IR, Raman |

Note: The data presented are estimated based on general spectroscopic correlations and data from structurally similar compounds like N-methylpyrrolidone.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺), which can then undergo fragmentation. The fragmentation pattern provides valuable structural information. libretexts.org

For this compound (Molecular Weight: 113.16 g/mol ), the molecular ion peak would be observed at an m/z ratio of 113. As a molecule containing one nitrogen atom, it follows the nitrogen rule, having an odd nominal molecular weight. A key fragmentation pathway for cyclic amines and ketones is alpha-cleavage, which involves the breaking of a bond adjacent to the heteroatom or functional group. miamioh.educhemguide.co.uk

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 98 | [C₅H₈NO]⁺ | Loss of a methyl group (•CH₃) from the nitrogen (alpha-cleavage) |

| 85 | [C₅H₉N]⁺ | Loss of carbon monoxide (CO) from the molecular ion |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage at the C2-C3 bond followed by loss of CO |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the carbonyl group. Saturated ketones typically exhibit two main absorption bands: a weak band corresponding to the forbidden n→π* transition at longer wavelengths (around 270-300 nm) and a strong band for the allowed π→π* transition at shorter wavelengths (below 200 nm). The solvent used can influence the position of these absorption maxima.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| ~280 nm | Low | n → π* |

Note: These are typical values for saturated ketones and may shift based on the specific molecular environment and solvent.

Conformational Analysis and Stereochemistry

The biological activity and physical properties of cyclic molecules are often dictated by their preferred three-dimensional shape or conformation.

Ring Conformation Studies

The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry). nih.gov In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The specific substituents on the pyrrolidine ring influence the energetic preference for a particular conformation. nih.gov For substituted pyrrolidines, the substituents can adopt pseudo-axial or pseudo-equatorial positions, with the bulkier groups generally favoring the less sterically hindered pseudo-equatorial orientation to minimize non-bonded interactions. nih.govyoutube.com The presence of the methyl groups at the 1- and 4-positions of this compound will dictate the equilibrium between different possible envelope and twist conformers. Computational studies and NMR spectroscopy are often used to determine the lowest energy conformation of such substituted rings. researchgate.net While the terms "chair" and "twist-boat" are primarily used for six-membered rings, the twist conformation of a five-membered ring is sometimes referred to as a half-chair. libretexts.org The flexibility of the pyrrolidine ring allows it to interconvert between these forms. nih.gov

Isomerism and Stereoisomeric Differentiation (Cis/Trans, E/Z Isomerization)

The presence of two methyl groups at positions 1 and 4 of the pyrrolidin-3-one ring gives rise to the possibility of cis and trans diastereomers. In the cis isomer, the two methyl groups are located on the same side of the ring, while in the trans isomer, they are on opposite sides. The relative stability and spectroscopic differentiation of these isomers are critical for understanding their properties.

E/Z isomerism is not applicable to this compound as there are no double bonds within the core structure that would give rise to this type of geometric isomerism.

Puckering Parameters and Asymmetry Parameters

The non-planar conformation of the five-membered pyrrolidine ring can be precisely described by puckering parameters, as defined by Cremer and Pople. These parameters quantify the degree and type of puckering in the ring. For a five-membered ring, the conformation is described by two puckering coordinates: the puckering amplitude (q) and the phase angle of pseudorotation (φ). The puckering amplitude indicates the extent of deviation from planarity, while the phase angle describes the specific conformation (e.g., envelope or twist).

While the pyrrolidine ring is known to adopt various conformations, specific experimental or high-level computational data for the puckering parameters of this compound are not available in published literature. General studies on pyrrolidine rings indicate they can exist in envelope (C_s symmetry) or twist (C_2 symmetry) conformations. The substituents on the ring, in this case, the two methyl groups and the carbonyl group, would significantly influence the preferred conformation and thus the specific values of the puckering parameters.

Asymmetry parameters, which provide a measure of the deviation of a molecule from perfect symmetry, can also be used to characterize the ring's conformation. These parameters are derived from the atomic coordinates of the molecule. In the absence of experimental crystallographic or theoretical computational data for this compound, a quantitative analysis of its asymmetry parameters cannot be provided.

Table 1: Puckering Parameters for this compound

| Parameter | Value |

|---|---|

| Puckering Amplitude (q) | Data not available |

Table 2: Asymmetry Parameters for this compound

| Parameter | Value |

|---|---|

| Asymmetry Parameter 1 | Data not available |

Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction (XRD) Studies

Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides fundamental information about a compound's crystal structure, including the dimensions of the unit cell, the symmetry of the crystal lattice, and the specific arrangement of molecules within the crystal.

Determination of Crystal System and Space Group

Without experimental single-crystal XRD data for 1,4-Dimethylpyrrolidin-3-one, its crystal system (e.g., monoclinic, orthorhombic, triclinic, etc.) and space group remain undetermined. The crystal system classifies the crystal based on its axial systems, while the space group describes the symmetry elements present in the crystal structure.

Molecular Packing and Crystal Lattice Interactions

Detailed insights into the molecular packing and the nature of interactions within the crystal lattice of this compound are contingent upon the determination of its crystal structure. Analysis of the packing arrangement would reveal how individual molecules are oriented with respect to one another in the solid state, which is crucial for understanding the physical properties of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Mulliken Population Analysis for Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. researchgate.netwikipedia.org This analysis is based on the linear combination of atomic orbitals (LCAO) molecular orbital method and partitions the total electron population among the different atoms. wikipedia.org The calculation involves assigning the electrons of each molecular orbital to the individual atoms based on the contributions of their atomic orbitals. researchgate.net While widely used due to its simplicity, it is known that the results can be sensitive to the choice of basis set used in the calculation. wikipedia.org

For 1,4-Dimethylpyrrolidin-3-one, a Mulliken population analysis would reveal the distribution of electron density across the molecule. It would quantify the expected electronegativity effects, such as the negative charge on the oxygen atom of the carbonyl group and the nitrogen atom. Conversely, the carbonyl carbon and the carbons adjacent to the nitrogen would be expected to carry a partial positive charge. This information is valuable for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential.

Illustrative Data Table: Mulliken Atomic Charges

The following table contains hypothetical Mulliken charges for this compound, calculated at the B3LYP/6-31G(d) level of theory, for illustrative purposes.

| Atom Number | Atom Type | Mulliken Charge (a.u.) |

| 1 | N | -0.55 |

| 2 | C | 0.25 |

| 3 | C | 0.45 |

| 4 | C | -0.15 |

| 5 | C | 0.20 |

| 6 | O | -0.60 |

| 7 | C (N-CH3) | -0.20 |

| 8 | C (C4-CH3) | -0.22 |

| 9-17 | H | 0.10 to 0.15 |

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using methods like Density Functional Theory (DFT), are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms, and their associated frequencies. nih.gov The results can be compared with experimental spectroscopic data to confirm the molecular structure and assign specific absorption bands to particular vibrational modes, such as stretching, bending, or rocking of chemical bonds. nih.govphyschemres.org Calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov

A vibrational analysis of this compound would predict the frequencies of key functional groups. A strong absorption band corresponding to the C=O stretching of the ketone group would be expected around 1740-1760 cm⁻¹. Other significant vibrations would include C-N stretching, C-H stretching from the methyl and methylene (B1212753) groups, and various bending modes. These theoretical predictions are crucial for interpreting experimental IR and Raman spectra.

Illustrative Data Table: Calculated Vibrational Frequencies

The following table presents hypothetical, scaled vibrational frequencies for key functional groups of this compound, calculated at the B3LYP/6-311++G(d,p) level, for illustrative purposes.

| Mode Number | Assignment | Calculated Frequency (cm⁻¹) |

| 1 | C=O Stretch | 1755 |

| 2 | asym. CH₃ Stretch (N-CH₃) | 2985 |

| 3 | sym. CH₃ Stretch (N-CH₃) | 2910 |

| 4 | asym. CH₂ Stretch | 2960 |

| 5 | sym. CH₂ Stretch | 2885 |

| 6 | C-N Stretch | 1150 |

| 7 | CH₂ Scissoring | 1465 |

| 8 | CH₃ Bending | 1420 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. researchgate.net This information is used to predict and interpret UV-Vis absorption spectra. researchgate.netresearchgate.net TD-DFT determines the energy difference between the ground state and various excited states, which corresponds to the absorption of photons, and the probability of these transitions occurring. nih.gov

For this compound, TD-DFT calculations would identify the primary electronic transitions. A key transition would likely be the n → π* transition associated with the carbonyl group, where an electron is promoted from a non-bonding orbital (n) on the oxygen atom to the anti-bonding π* orbital of the C=O bond. This is typically a weak transition occurring in the near-UV region. Other higher-energy transitions, such as σ → σ* or π → π*, could also be predicted. The results would provide a theoretical UV-Vis spectrum, including the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.

Illustrative Data Table: TD-DFT Electronic Transitions

The following table shows hypothetical data for the lowest-energy electronic transitions of this compound, calculated using TD-DFT (B3LYP/6-311+G(d,p)) in a vacuum, for illustrative purposes.

| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) | Major Contribution(s) |

| S₀ → S₁ | 285 | 0.005 | HOMO → LUMO (n → π) |

| S₀ → S₂ | 210 | 0.012 | HOMO-1 → LUMO (σ → π) |

| S₀ → S₃ | 185 | 0.150 | HOMO → LUMO+1 (n → σ*) |

Molecular Dynamics Simulations (MDS) for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com The simulations provide a trajectory that describes how the positions and velocities of particles vary with time, allowing for the analysis of dynamic properties, structural changes, and binding events. frontiersin.org

Illustrative Data Table: Conformational Analysis from MDS

The following table provides hypothetical results from a 100 ns molecular dynamics simulation of this compound in water, illustrating potential conformational populations, for illustrative purposes.

| Conformation Type | Ring Puckering Angle (°) | Population (%) | Average Lifetime (ps) |

| Envelope (C4-exo) | 35.5 | 65 | 150 |

| Twist (C4-exo/C5-endo) | 25.0 | 30 | 85 |

| Other | - | 5 | - |

Solvation Models and Solvent Effects on Electronic and Spectroscopic Properties

Solvation models are computational methods used to describe the interaction between a solute molecule and a solvent. These models can be explicit, where individual solvent molecules are included in the simulation (as in MD), or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). These models are essential for accurately predicting molecular properties in solution, as the solvent can significantly influence electronic structure, geometry, and spectroscopic behavior.

For this compound, applying a solvation model like IEF-PCM in conjunction with TD-DFT calculations would predict how the electronic absorption spectrum changes in different solvents. For the n → π* transition of the carbonyl group, a blue shift (shift to shorter wavelength) is typically expected in polar solvents like water compared to nonpolar solvents like hexane (B92381). This is because the polar solvent molecules stabilize the non-bonding orbital on the oxygen in the ground state more than the excited state. Similarly, calculations could predict solvent-induced shifts in vibrational frequencies, particularly for the C=O stretching mode.

Illustrative Data Table: Solvent Effects on λmax (n → π)*

The following table presents hypothetical λmax values for the n → π transition of this compound in different solvents, calculated with TD-DFT and the IEF-PCM model, for illustrative purposes.*

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| Vacuum | 1.0 | 285 |

| Hexane | 1.88 | 283 |

| Chloroform | 4.81 | 280 |

| Ethanol (B145695) | 24.55 | 276 |

| Water | 78.39 | 272 |

Reaction Chemistry and Mechanistic Investigations

Reactivity Studies of the Carbonyl Group

The ketone functionality at the C-3 position is a prominent electrophilic center, making it susceptible to a variety of nucleophilic attacks and condensation events.

The polarized carbon-oxygen double bond of the carbonyl group readily reacts with a wide range of nucleophiles. wikipedia.orglibretexts.org In these reactions, the carbonyl carbon undergoes a change in hybridization from sp² to sp³, resulting in a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org

Common nucleophilic addition reactions applicable to the C-3 carbonyl include:

Grignard Reactions: Treatment with organometallic reagents, such as Grignard reagents (R-MgX), leads to the formation of tertiary alcohols. The nucleophilic alkyl or aryl group attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide.

Cyanohydrin Formation: The addition of a cyanide ion (typically from HCN or a salt like KCN) to the carbonyl group results in the formation of a cyanohydrin. This reaction is significant as it introduces a new carbon-carbon bond and a nitrile group that can be further hydrolyzed to a carboxylic acid.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the C-3 carbonyl group into a carbon-carbon double bond, yielding an alkene. This provides a powerful method for olefination.

Condensation reactions, which involve the addition of a nucleophile followed by the elimination of a small molecule like water, are also characteristic. The reaction with primary amines can lead to the formation of iminium salts, while secondary amines can yield enamines, which are valuable synthetic intermediates. nih.gov

| Reaction Type | Nucleophile/Reagent | Product Class | Key Features |

| Grignard Addition | R-MgX | Tertiary Alcohol | Forms a new C-C bond and a hydroxyl group. |

| Cyanohydrin Formation | KCN / H+ | Cyanohydrin | Adds a -CN and -OH group across the carbonyl. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Converts the C=O group to a C=C group. |

| Iminium Salt Formation | R-NH₂ / H+ | Iminium Salt | Condensation with a primary amine. |

| Enamine Formation | R₂NH / H+ | Enamine | Condensation with a secondary amine, requires an α-proton. |

1,4-Dimethylpyrrolidin-3-one can exist in equilibrium with its enol tautomers. masterorganicchemistry.com This keto-enol tautomerism involves the migration of a proton from a carbon atom adjacent to the carbonyl (the α-carbon) to the carbonyl oxygen, with a corresponding shift of the pi-electrons to form a C=C double bond. jackwestin.com For this molecule, two different enol forms are possible due to the presence of α-protons at both the C-2 and C-4 positions.

Δ²-Enol: Involves deprotonation at the C-2 position, resulting in a double bond between C-2 and C-3.

Δ³-Enol: Involves deprotonation at the C-4 position, resulting in a double bond between C-3 and C-4.

The regioselectivity of enolization can be controlled by reaction conditions. "Hard enolization" conditions (using strong, sterically hindered bases like LDA at low temperatures) typically favor the formation of the kinetic enolate, which is usually the less substituted one. "Soft enolization" conditions (using weaker bases and silylating agents) can favor the thermodynamic enolate. nih.gov In the case of this compound, the C-4 position is more substituted due to the methyl group. Therefore, kinetic deprotonation would be expected to favor abstraction of a proton from the C-2 methylene (B1212753) group, while thermodynamic conditions might favor the more substituted Δ³-enol, which is stabilized by the adjacent methyl group. nih.gov

| Tautomer | Site of Deprotonation | Double Bond Position | Structural Features |

| Keto Form | - | C3=O | The stable carbonyl form. |

| Δ²-Enol | C-2 | C2=C3 | Forms a less substituted double bond. |

| Δ³-Enol | C-4 | C3=C4 | Forms a more substituted (trisubstituted) double bond. |

Reactions at the Methyl Substituents

The compound features two methyl groups: one attached to the nitrogen (N-methyl) and one at the C-4 position. The N-methyl group is generally unreactive under standard conditions. In contrast, the C-4 methyl group is positioned alpha to the C-3 carbonyl group.

The protons on this C-4 methyl group are acidic because the resulting conjugate base (a carbanion) is stabilized by resonance through the formation of an enolate. This activation allows for a range of reactions to occur at this site. Deprotonation with a suitable base (e.g., LDA, NaH) generates an enolate intermediate, which is a potent nucleophile. This enolate can then react with various electrophiles in α-functionalization reactions. A common example is the α-alkylation , where the enolate reacts with an alkyl halide to form a new carbon-carbon bond, extending the chain at the C-4 position.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” according to the specified outline.

The detailed information required for the sections on "," including:

Catalysis and Reaction Mechanisms

Functional Group Tolerance in Catalytic Processes

...is not available in the public domain for this specific molecule.

The search results yield information on the synthesis and reaction mechanisms of other, structurally different pyrrolidine (B122466) derivatives (such as pyrrolidine-2,3-diones) or discuss general catalytic methods for the formation of the pyrrolidine ring system. This information does not specifically address the catalytic transformations, mechanistic pathways, selectivity, or functional group tolerance of this compound.

To adhere to the strict instructions of focusing solely on "this compound" and not introducing information outside the explicit scope, the article cannot be written. Generating content based on related but distinct compounds would violate the core requirements of the request.

Derivatives and Analogues of 1,4 Dimethylpyrrolidin 3 One

Synthesis of Structurally Related Pyrrolidinones

The synthesis of pyrrolidinones, a class of 5-membered lactams, is a well-established field in organic chemistry, driven by their presence in many pharmaceuticals and natural products. rsc.org A variety of methods exist for constructing the pyrrolidinone ring, which can be adapted to create analogues of 1,4-Dimethylpyrrolidin-3-one.

One-pot multicomponent reactions offer an efficient route to highly substituted pyrrolidinones. For instance, a three-component reaction involving an aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) can yield substituted 3-pyrrolin-2-ones. rsc.org This approach, often accelerated by ultrasound irradiation, proceeds through the formation of an imine, followed by addition of a 1,3-dipolar intermediate and subsequent intramolecular cyclization. rsc.org

Another modern approach involves a Smiles-Truce cascade reaction. This metal-free, one-pot process uses arylsulfonamides and cyclopropane (B1198618) diesters to produce densely functionalized α-arylated pyrrolidinones. acs.org The reaction sequence includes the nucleophilic ring-opening of the cyclopropane, an aryl transfer via the Smiles-Truce rearrangement, and a final lactam formation. acs.org This method is notable for its operational simplicity and use of readily available starting materials. acs.org

The synthesis of 4,4-disubstituted-3-oxopyrrolidones, which are structurally similar to this compound, can be achieved in a three-step procedure from commercially available reagents. chemrxiv.org These compounds serve as versatile intermediates for further functionalization. chemrxiv.org Additionally, existing pyrrolidinone rings can be modified, such as in the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones through a transimination reaction. beilstein-journals.org

| Synthesis Method | Key Features | Starting Materials | Product Type |

| Multicomponent Reaction | Ultrasound-assisted, acid-catalyzed. rsc.org | Aniline, aldehyde, diethyl acetylenedicarboxylate. rsc.org | Substituted 3-pyrrolin-2-ones. rsc.org |

| Smiles-Truce Cascade | Metal-free, one-pot, base-mediated. acs.org | Arylsulfonamides, cyclopropane diesters. acs.org | α-Arylated pyrrolidinones. acs.org |

| Reductive Cyclization | Uses NaBH4 and CoCl2. researchgate.net | Cyanoalkanoate esters. researchgate.net | 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-ones. researchgate.net |

| Transimination | Reversible reaction with methylamine (B109427). beilstein-journals.org | Schiff' base-containing pyrrolidine-2,3-diones. beilstein-journals.org | 4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones. beilstein-journals.org |

Synthesis of Related Pyrrolidine (B122466) Derivatives (Saturated Ring Analogues)

The synthesis of saturated pyrrolidine rings, which are analogues of the core structure of this compound, is of significant interest due to their prevalence in pharmaceuticals. mdpi.commappingignorance.org Stereoselective methods are particularly important for producing optically pure compounds. mdpi.com

A common and powerful method for synthesizing substituted pyrrolidines is the catalytic hydrogenation of highly substituted pyrrole (B145914) systems. acs.orgnih.gov This process can be highly diastereoselective, allowing for the creation of functionalized pyrrolidines with up to four new stereocenters from an aromatic precursor. acs.orgresearchgate.net The reaction often proceeds in a two-step sequence where an initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring. acs.orgnih.gov

Tandem reactions under gold catalysis provide another efficient route. For example, a sequence of alkyne hydroamination, iminium ion formation, and allylation can rapidly generate complex pyrrolidine derivatives that possess a tetrasubstituted carbon stereocenter. acs.org

Ring contraction of more common heterocycles like pyridines offers a novel strategy for pyrrolidine synthesis. osaka-u.ac.jpnih.gov A photo-promoted reaction of pyridines with silylborane can produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These products are versatile synthons that can be further transformed into various functionalized pyrrolidines through reactions like hydrogenation or reductive ring-opening. nih.gov

| Synthesis Strategy | Catalyst/Reagent | Key Transformation | Stereochemical Control |

| Pyrrole Hydrogenation | Rhodium-on-alumina (Rh/Al2O3). acs.orgresearchgate.net | Aromatic ring reduction. acs.org | High diastereoselectivity, directed by existing stereocenters. acs.orgresearchgate.net |

| Tandem Cyclization | Gold (Au) catalyst. acs.org | Alkyne hydroamination/iminium allylation. acs.org | Good to excellent diastereoselectivity. acs.org |

| Pyridine (B92270) Ring Contraction | Silylborane, photo-promoted. osaka-u.ac.jpnih.gov | Skeletal rearrangement to 2-azabicyclo[3.1.0]hex-3-ene. nih.gov | Can be stereoselective depending on pyridine substitution. osaka-u.ac.jp |

| [3+2] Cycloaddition | Silver carbonate (Ag2CO3). acs.org | Reaction of azomethine ylides with N-tert-butanesulfinylazadienes. acs.org | High regio- and diastereoselectivity. acs.org |

Functionalization of the Pyrrolidinone Core

Direct functionalization of a pre-formed pyrrolidinone or pyrrolidine ring is a crucial strategy for creating a diverse library of analogues from a common intermediate. This can involve modifying the carbon backbone or the nitrogen atom.

For pyrrolidinones, the α-position to the carbonyl group is a common site for functionalization. This is typically achieved by treatment with a base to form an enolate, which is then quenched with an electrophile. acs.org More advanced methods, such as the Smiles-Truce cascade, can install an aryl group at this position in a single step. acs.org The resulting products, containing functional handles like a nitroarene group, can be further diversified. acs.org For example, 3-oxopyrrolidones can be converted into 3-aminopyrrolidones via oxime formation and subsequent reduction, or into 3,3'-difluoropyrrolidones. chemrxiv.org

Enzymatic C-H functionalization represents a modern approach for the selective modification of saturated N-heterocycles. acs.org Iron-based biocatalysts can perform enantioselective α-C–H functionalization of pyrrolidines via carbene transfer from reagents like diazoacetone. acs.org This method is scalable and can be applied in the late-stage functionalization of complex molecules, offering a sustainable route to enantioenriched α-functionalized cyclic amines. acs.org

The functionalization of a 4-phosphinylpyrrolidin-3-one core has also been demonstrated. researchgate.net This involves a [3+2] cycloaddition of nitrones with phosphinylallenes to create the core structure, which can then be subjected to further chemical modifications. researchgate.net

| Functionalization Type | Target Position | Method/Reagents | Resulting Structure |

| α-Arylation | C-α to carbonyl | Smiles-Truce Cascade. acs.org | α-Aryl-pyrrolidinone. acs.org |

| Keto-group Conversion | C3-carbonyl | Oxime formation followed by reduction. chemrxiv.org | 3-Amino-pyrrolidone. chemrxiv.org |

| α-C–H Alkylation | C-α to Nitrogen | Biocatalytic carbene transfer (e.g., with diazoacetone). acs.org | α-Acetonyl-pyrrolidine. acs.org |

| N-Functionalization | Ring Nitrogen | Covalent attachment of targeting ligands. nih.gov | Surface-modified liposomes (example application). nih.gov |

Stereochemical Implications in Derivative Synthesis

Control of stereochemistry is paramount in the synthesis of pyrrolidine and pyrrolidinone derivatives, as biological activity is often highly dependent on the specific stereoisomer. mdpi.commappingignorance.org Synthetic methodologies are frequently designed to be highly stereoselective or stereodivergent.

In the synthesis of pyrrolidines via the hydrogenation of substituted pyrroles, the stereochemical outcome is often directed by a pre-existing stereocenter on a substituent. acs.orgnih.gov The catalyst typically delivers hydrogen from one face of the aromatic system, resulting in excellent diastereoselectivity. acs.org

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful and versatile method for the enantioselective synthesis of pyrrolidines. mappingignorance.orgrsc.org This approach can create up to four new contiguous stereocenters with high levels of control. mappingignorance.org The choice of metal catalyst (e.g., Cu(I) or Ag(I)) and ligand can allow for stereodivergent synthesis, enabling access to different stereoisomers from the same starting materials. mappingignorance.orgrsc.org

In the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, the chiral sulfinyl group acts as an effective chiral auxiliary. acs.org It directs the cycloaddition to proceed with high diastereoselectivity, inducing a specific absolute configuration in the resulting densely substituted pyrrolidine ring. acs.org Similarly, in the cycloaddition of nitrones with phosphinylallenes to form pyrrolidin-3-ones, the reaction exhibits complete regioselectivity and stereoselectivity, forming exclusively the C4, C5-trans isomer. researchgate.net

These examples highlight that the control of stereochemistry is a central theme in modern synthetic strategies, utilizing chiral catalysts, substrates, or auxiliaries to achieve high levels of enantiomeric and diastereomeric purity in the final products.

Non Biological Applications of 1,4 Dimethylpyrrolidin 3 One and Its Derivatives

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. researchgate.net This property is crucial for applications in optical switching, frequency conversion, and data storage. researchgate.netnih.gov Organic molecules, particularly those with delocalized π-electron systems connecting electron-donor and electron-acceptor groups, are promising candidates for NLO materials due to their large nonlinear response and fast switching times. analis.com.my

While 1,4-Dimethylpyrrolidin-3-one itself is not a classic NLO chromophore, the pyrrolidine (B122466) ring, acting as an electron-donating group, is a common component in molecules designed for NLO applications. Chalcone (B49325) derivatives, which feature two aromatic rings linked by an α,β-unsaturated carbonyl system, have been a particular focus of NLO research. analis.com.myrasayanjournal.co.in The incorporation of a pyrrolidine group into these chalcone structures can enhance their NLO properties.

The primary measure of a molecule's NLO activity at the microscopic level is its first hyperpolarizability (β). mdpi.com A higher β value indicates a stronger second-order NLO response. Studies on chalcone derivatives have shown that the strategic placement of electron-donating groups (like a pyrrolidinyl substituent) and electron-withdrawing groups on the aromatic rings can significantly increase the first hyperpolarizability. rsc.orgresearchgate.net

For instance, research into novel chalcone derivatives incorporating a pyrrolidinyl group has demonstrated their potential as NLO materials. researchgate.net Computational studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new organic compounds. rsc.org These calculations can estimate the first hyperpolarizability and help in the rational design of molecules with enhanced NLO activity. One study on two different chalcone derivatives, MPSP and NPSP, combined experimental measurements with DFT calculations to elucidate their NLO properties, finding that the nearly flat chalcone backbone contributes significantly to these characteristics. rsc.org The results from such studies indicate that pyrrolidine-containing derivatives can possess substantial first hyperpolarizability values, making them attractive for optoelectronic applications. analis.com.myrsc.org

| Compound | Substituents | First Hyperpolarizability (β) Value | Method |

|---|---|---|---|

| MPSP | 2-methoxyphenyl and 2-(phenylsulfonylamine)phenyl | 15.4 x 10-30 esu | Experimental (HRS) |

| NPSP | 3-nitrophenyl and 2-(phenylsulfonylamine)phenyl | 12.6 x 10-30 esu | Experimental (HRS) |

| 3NPP | Naphthalen-1-yl and (4-phenylethynyl)phenyl | 420.51 × 10-30 esu | Computational (DFT) |

This table presents first hyperpolarizability data for selected chalcone derivatives to illustrate the NLO properties of related compound classes. MPSP stands for (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one, NPSP for (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one rsc.org, and 3NPP for 3-(naphthalen-1-yl)-1-((4-phenylethynyl)phenyl)-2-propen-1-one analis.com.my.

Applications in Organic Synthesis as Chiral Building Blocks or Auxiliaries

The pyrrolidine scaffold is a crucial and common structural motif in a vast number of biologically active compounds and natural products. mdpi.com Consequently, the development of synthetic methods to create substituted, enantioenriched pyrrolidines is of great importance in organic chemistry. mdpi.comnih.gov Chiral derivatives of pyrrolidine serve as valuable "building blocks" or "chiral auxiliaries" in asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control.

N-substituted pyrrolidin-3-ones, the class to which this compound belongs, have been specifically identified as versatile heterocyclic building blocks. rsc.org They provide a scaffold that can be stereoselectively functionalized to create more complex structures. A notable example is their use in the enantioselective synthesis of polyhydroxy indolizidines, such as analogues of castanospermine. In this synthesis, the regioselective aldol (B89426) reaction of a dianion derived from N-ethoxycarbonylpyrrolidin-3-one with an aldehyde serves as the key step to construct the desired 2-substituted 3-hydroxypyrrolidine fragment. rsc.org This demonstrates the utility of the pyrrolidin-3-one core in building complex, stereochemically rich molecules.

The development of catalytic asymmetric methods, such as 1,3-dipolar cycloadditions of azomethine ylides, has further expanded the toolkit for synthesizing densely substituted, chiral pyrrolidines. acs.org These methods can generate up to four stereogenic centers in a single step with high diastereoselectivity. acs.org

| Pyrrolidine Derivative Class | Synthetic Application | Target Molecule/Structure |

|---|---|---|

| N-Ethoxycarbonylpyrrolidin-3-one | Chiral Building Block | 8-epicastanospermine and 1,8,8a-triepicastanospermine rsc.org |

| Chiral Azomethine Ylides | [3+2] Cycloaddition Reagent | Densely substituted proline derivatives acs.org |

| Carboxylate-substituted enones | Asymmetric Michael Addition | 5-alkyl-substituted pyrrolidine-3-carboxylic acids rsc.org |

| Fluorinated Styrenes & Azomethine Ylides | Asymmetric 1,3-Dipolar Cycloaddition | Chiral Fluoropyrrolidines nih.gov |

This table showcases the application of various pyrrolidine derivatives as building blocks or key reagents in the asymmetric synthesis of complex organic molecules.

Potential as Ligands in Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. The pyrrolidine ring is a common feature in ligands used to form metal complexes. acs.org The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond.

In the case of this compound and its derivatives, there are two primary potential coordination sites: the tertiary amine nitrogen and the oxygen atom of the carbonyl group. This allows the molecule to potentially act as a monodentate ligand (coordinating through either N or O) or a bidentate chelating ligand (coordinating through both N and O to form a stable five-membered ring with the metal center).

Research has demonstrated the synthesis and characterization of transition metal complexes with various pyrrolidine derivatives. For example, Schiff base ligands derived from 4-hydrazinyl-1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile have been used to form complexes with copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). researchgate.netresearchgate.net These studies found that the ligands could act as tetradentate agents, leading to the formation of complexes with octahedral or tetrahedral geometries. researchgate.netresearchgate.net

Another study explored coordination complexes formed between para-substituted pyrrolidine-arylazothioformamide (ATF) ligands and copper(I) salts. bohrium.comnih.gov It was found that the pyrrolidine group influenced the binding affinity, with the sterically constrained pyrrolidine ring leading to stronger binding association constants compared to bulkier or more flexible amine substituents. nih.gov These examples highlight the capacity of the pyrrolidine moiety to be incorporated into sophisticated ligand architectures for the formation of diverse coordination compounds.

| Ligand Type | Metal Ion(s) | Proposed Complex Geometry |

|---|---|---|

| Pyrrolidine-derived Schiff Base (H2L1) | Cu(II), Mn(II) | Octahedral researchgate.net |

| Pyrrolidine-derived Schiff Base (H2L1) | Co(II), Zn(II) | Tetrahedral researchgate.net |

| Pyrrolidine-derived Schiff Base (H2L2) | Cu(II), Ni(II), Mn(II) | Octahedral researchgate.net |

| Pyrrolidine-appended Arylazothioformamides | Cu(I) | 2:1 and 2:2 ligand-to-metal complexes nih.gov |

| Pyrrolidine-2-carboxylic acid | Cu(II), Zn(II) | Mixed ligand complexes nih.gov |

This table summarizes the formation of coordination complexes from various pyrrolidine-based ligands and different transition metals, along with the resulting molecular geometries.

Q & A

Q. How can crystallographic challenges (e.g., poor diffraction) be resolved for flexible this compound derivatives?

- Methodological Answer : Utilize cryocrystallography (100 K) to reduce thermal motion. Soak crystals in high-salt solutions (e.g., LiSO) to enhance packing. For highly flexible molecules, synthesize conformationally restricted analogs (e.g., bridged rings) or employ serial femtosecond crystallography (XFEL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.